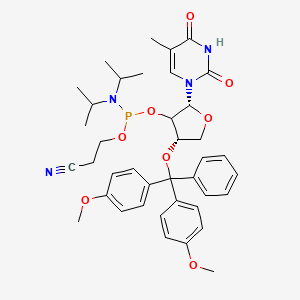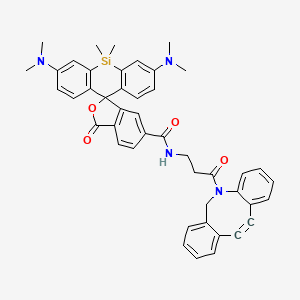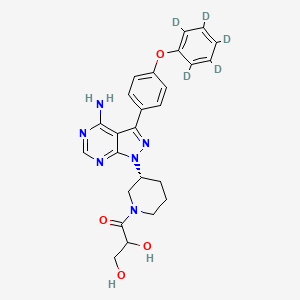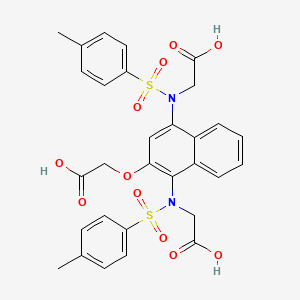
DMTr-TNA-5MeU-amidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMTr-TNA-5MeU-amidite: is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is a derivative of uridine and is commonly employed in the field of nucleic acid chemistry for the assembly of oligoribonucleotides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-TNA-5MeU-amidite involves the protection of the hydroxyl groups of uridine, followed by the introduction of the phosphoramidite group. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using dimethoxytrityl (DMTr) chloride.
Introduction of Phosphoramidite Group: The protected uridine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphoramidite introduction reactions.
Purification: The product is purified using chromatography techniques to ensure high purity and yield
化学反应分析
Types of Reactions: DMTr-TNA-5MeU-amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water and pyridine is commonly used for the oxidation of the phosphoramidite group.
Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group
Major Products:
Oxidation: The major product is the corresponding phosphate derivative.
Substitution: The major product is the deprotected uridine derivative
科学研究应用
DMTr-TNA-5MeU-amidite has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: It is employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.
Medicine: It is used in the development of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: It is utilized in the production of diagnostic oligonucleotides for various industrial applications
作用机制
The mechanism of action of DMTr-TNA-5MeU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate linkage, resulting in the elongation of the oligonucleotide chain .
相似化合物的比较
DMTr-TNA-C(Bz)-amidite: A similar phosphoramidite monomer used in the synthesis of oligonucleotides.
DMTr-TNA-G(iBu)-amidite: Another phosphoramidite monomer used for oligonucleotide synthesis
Uniqueness: DMTr-TNA-5MeU-amidite is unique due to its specific uridine base, which provides distinct properties and reactivity compared to other phosphoramidite monomers. Its use in the synthesis of modified oligonucleotides makes it valuable for various research and industrial applications .
属性
分子式 |
C39H47N4O8P |
|---|---|
分子量 |
730.8 g/mol |
IUPAC 名称 |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |
InChI 键 |
CEPXSVFEFKTSLF-CZEFHYMUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

methyl phosphate](/img/structure/B12386520.png)





![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)




